One primary use of 1,2-ethanedithiol is as a building block in organic synthesis. Its two thiol groups (SH) can react with various other molecules to form new compounds. For example, it can be used to synthesize:
1,2-Ethanedithiol, with the chemical formula C2H6S2, is a colorless liquid characterized by a strong, unpleasant odor reminiscent of rotten cabbage. This compound features two thiol groups (-SH) attached to adjacent carbon atoms, making it a member of the dithiol family. It is commonly used as a building block in organic synthesis due to its ability to act as a ligand for metal ions and its reactivity with aldehydes and ketones to form 1,3-dithiolanes, which are valuable intermediates in various
1,2-Ethanedithiol can be synthesized through several methods:
1,2-Ethanedithiol has various applications across different fields:
Studies on the interactions of 1,2-ethanedithiol with various substrates have revealed its potential in forming stable complexes with metal ions and facilitating nucleophilic additions. Research has shown that it reacts effectively with unsaturated derivatives of phosphorus acids and other electrophiles . These interactions are crucial for understanding its reactivity and potential applications in synthetic chemistry.
Several compounds share structural similarities with 1,2-ethanedithiol. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1,3-Propanedithiol | C3H8S2 | Contains three carbon atoms; used similarly in organic synthesis. |
| 1,4-Butanedithiol | C4H10S2 | Longer chain dithiol; exhibits similar reactivity patterns. |
| 2-Mercaptoethanol | C2H6OS | Contains one thiol group; used extensively in biochemistry. |
| Dithiothreitol | C4H10O5S2 | A reducing agent commonly used in biochemical applications. |
Uniqueness: What sets 1,2-ethanedithiol apart from these similar compounds is its specific reactivity profile due to the presence of two adjacent thiol groups. This configuration allows for unique interactions and transformations that are not possible with other dithiols or thiols.
The reaction of alkylene halides with alkali metal hydrosulfides (e.g., sodium hydrosulfide, NaSH) represents a foundational method for 1,2-ethanedithiol synthesis. For example, 1,2-dichloroethane reacts with aqueous sodium bisulfide under controlled conditions to yield the dithiol [4]. However, this method often produces polymeric byproducts, limiting yields to approximately 40–50% [1]. The mechanism involves nucleophilic displacement, where hydrosulfide ions attack the halogenated carbon centers, forming the dithiol product. Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are typically required, but side reactions such as elimination or further sulfidation remain persistent challenges [1] [4].
An alternative classical route involves the decomposition of isothiuronium salts. Thiourea reacts with 1,2-dibromoethane in ethanol to form ethylenediisothiuronium bromide, which undergoes alkaline hydrolysis to yield 1,2-ethanedithiol [2] [4]. This method circumvents some byproduct formation observed in hydrosulfide-based syntheses, achieving yields of up to 60% [2]. The hydrolysis step, conducted with sodium hydroxide or potassium hydroxide, liberates the dithiol while generating ammonia and inorganic salts as waste products. Despite improved yields, scalability issues arise due to the handling of toxic thiourea and brominated precursors [2].
A contemporary method utilizes alkyl 2-mercaptoethyl carbonates, such as ethyl Z-mercaptoethyl carbonate, as intermediates. Reacting these carbonates with ammonium hydrosulfide in methanol under alkaline conditions (pH > 6.8) produces 1,2-ethanedithiol with reduced polymerization [2]. The reaction proceeds at moderate temperatures (15–30°C) over 10–20 hours, followed by acidification with hydrochloric or sulfuric acid to liberate the dithiol [2]. This approach achieves yields exceeding 70%, with purity enhanced through solvent extraction (e.g., chloroform) and fractional distillation [2].
Modern adaptations of the thiourea route optimize reaction parameters to enhance efficiency. Combining 1,2-dibromoethane with thiourea in ethanol under reflux conditions (78°C) for 6–8 hours forms the isothiuronium salt, which is subsequently hydrolyzed with cold aqueous sodium hydroxide [4]. Innovations such as catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) reduce reaction times to 4–5 hours while maintaining yields at 55–65% [2]. This method remains favored in laboratory settings due to its straightforward setup and avoidance of high-pressure equipment [4].
Key strategies for improving yields include:
Critical purification steps involve:
The thioacetalization reaction represents one of the most significant synthetic applications of 1,2-ethanedithiol in organic chemistry. This transformation involves the conversion of aldehydes and ketones to their corresponding thioacetal derivatives through a well-established mechanism that proceeds via hemithioacetal intermediates [1]. The reaction typically employs acid catalysis and demonstrates broad substrate tolerance with excellent yields across diverse carbonyl compounds.
The mechanistic pathway begins with the nucleophilic attack of the thiol group from 1,2-ethanedithiol on the electrophilic carbon of the carbonyl compound. This initial step forms a hemithioacetal intermediate, which subsequently undergoes intramolecular cyclization with the second thiol group, accompanied by the elimination of water to yield the five-membered 1,3-dithiolane ring [1] [2]. The reaction proceeds through a series of protonation and deprotonation steps, where the acid catalyst facilitates both the initial nucleophilic addition and the subsequent dehydration process.
Comprehensive studies have demonstrated that aqueous hydrobromic acid serves as an exceptionally effective catalyst for this transformation, enabling thioacetalization of various aldehydes and ketones at room temperature with yields typically ranging from 74% to 96% [2]. The reaction exhibits remarkable chemoselectivity, with electron-poor aromatic aldehydes such as 3-nitrobenzaldehyde and 2,3-dichlorobenzaldehyde achieving yields of 94% and 92% respectively within 60-90 minutes [2]. Electron-neutral substrates like benzaldehyde demonstrate even higher efficiency, reaching 96% yield in just 15 minutes [2].
The substrate scope extends beyond simple aromatic aldehydes to include heterocyclic compounds such as 2-furaldehyde, which provides 92% yield in 15 minutes, and more complex structures like 1-naphthaldehyde, achieving 81% yield after 60 minutes [2]. Ketones also participate effectively in this transformation, with cyclohexanone yielding 90% of the corresponding thioacetal after 90 minutes [2]. Notably, the reaction accommodates both aliphatic and aromatic ketones, as demonstrated by ethyl levulinate, which produces 94% yield of the thioacetal product [2].
Transthioacetalization represents an alternative synthetic approach that enables the conversion of existing acetal, ketal, oxime, and hydrazone functionalities to their corresponding thioacetal derivatives [2] [3]. This transformation is particularly valuable in synthetic chemistry as it allows for the interchange of protecting groups and the modification of existing functional group arrangements without requiring the regeneration of the free carbonyl compound.
The transthioacetalization mechanism involves the acid-catalyzed exchange of oxygen-based protecting groups with sulfur-containing 1,2-ethanedithiol. The process typically requires more forcing conditions compared to direct thioacetalization, often necessitating elevated temperatures and extended reaction times [2]. For oxime and hydrazone substrates, reflux conditions are generally required, with reaction times extending from 2 to 8 hours depending on the electronic nature of the substrate [2].
Experimental investigations have revealed that 3,4,5-trimethoxybenzaldoxime undergoes complete conversion to the corresponding thioacetal in 92% yield after 2 hours of reflux in aqueous hydrobromic acid [2]. Similarly, phenylhydrazones demonstrate excellent reactivity, with 2-nitrobenzaldehyde phenylhydrazone providing 90% yield after 6 hours, and 3-nitrobenzaldehyde phenylhydrazone achieving 92% yield in 4 hours [2]. The reaction tolerates various substitution patterns, including electron-withdrawing groups such as nitro substituents and electron-donating groups like methoxy functionalities [2].
Cyclic acetals and ketals also participate effectively in transthioacetalization reactions. 2-Acetylfuran ethylene glycol acetal converts to the corresponding thioacetal in 89% yield after 1 hour, while 3,4,5-trimethoxybenzaldehyde ethylene glycol acetal provides 94% yield in just 15 minutes [2]. The enhanced reactivity of certain acetal substrates suggests that the electronic properties of the aromatic system significantly influence the reaction rate and efficiency.
Recent advances have introduced 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide as an efficient catalyst for transthioacetalization reactions, enabling the transformation of acylals and acetals under mild conditions in acetonitrile at room temperature [3]. This methodology provides high yields with simple isolation procedures, offering an alternative to traditional acid-catalyzed approaches.
The selection of appropriate catalytic systems significantly influences the efficiency, selectivity, and practicality of thioacetalization reactions with 1,2-ethanedithiol. Contemporary research has identified several categories of catalysts, each offering distinct advantages and limitations depending on the specific synthetic requirements and substrate characteristics.
Brønsted Acid Catalysts
Aqueous haloacids represent the most extensively studied class of Brønsted acid catalysts for thioacetalization reactions. Hydrobromic acid (48% w/w aqueous solution) has emerged as the optimal choice, providing exceptional yields across diverse substrate classes [2]. Comparative studies demonstrate that hydrochloric acid (36% w/w), hydrofluoric acid (40% w/w), and hydriodic acid (57% w/w) achieve comparable yields to hydrobromic acid, although with some variations in reaction rates and substrate compatibility [2].
The effectiveness of aqueous haloacids stems from their ability to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the thiol groups [4]. The aqueous medium provides additional benefits, including environmental compatibility, ease of handling, and simplified workup procedures compared to anhydrous systems [2].
Lewis Acid Catalysts
Traditional Lewis acid catalysts such as zinc chloride, boron trifluoride, aluminum chloride, and titanium tetrachloride have been extensively employed for thioacetalization reactions [5] [6]. These catalysts typically require anhydrous conditions and organic solvents, which can complicate experimental procedures and limit their practical applications [6].
Recent innovations have introduced boron trifluoride dimethyl sulfide complex as a particularly effective Lewis acid catalyst for thioacetalization reactions [5] [7]. This system offers several advantages, including odor-free operation, convenient handling, and the ability to generate methyl-dithioacetals directly from aldehydes [7]. The mechanism involves the formation of a Lewis acid-carbonyl adduct, which enhances the electrophilicity of the carbonyl carbon and promotes nucleophilic attack by sulfur nucleophiles [7].
Heterogeneous and Green Catalytic Systems
Environmental considerations have driven the development of heterogeneous and environmentally benign catalytic systems for thioacetalization reactions. Montmorillonite-supported phosphorus oxychloride has been demonstrated as an efficient heterogeneous catalyst, enabling thioacetalization at room temperature with excellent yields and simple recovery procedures [8].
Sulfonated polyanthracene represents another innovative catalytic approach, facilitating highly efficient thioacetalization reactions under solvent-free conditions at room temperature [9]. This polymer-supported catalyst combines the advantages of heterogeneous catalysis with enhanced substrate accessibility and simplified product isolation.
Mechanistic Considerations and Catalyst Selection
The choice of catalytic system depends on several factors, including substrate electronic properties, reaction scale, environmental considerations, and product purity requirements. Electron-poor aldehydes typically react more rapidly under both Brønsted and Lewis acid conditions, while electron-rich substrates may require more forcing conditions or extended reaction times [2].
Temperature effects play a crucial role in catalyst performance and product selectivity. Lower temperatures generally favor uniform product formation and minimize side reactions, while elevated temperatures can accelerate reaction rates but may compromise selectivity [10]. The optimal balance between reaction rate and selectivity must be established for each specific substrate-catalyst combination.
The metal complexation chemistry of 1,2-ethanedithiol encompasses a diverse array of coordination modes and binding affinities that reflect the unique electronic and steric properties of this dithiol ligand. As a bidentate chelating agent, 1,2-ethanedithiol forms stable five-membered metallacycles with transition metals, resulting in complexes with enhanced thermodynamic stability compared to monodentate thiol ligands [11] [12].
Coordination Modes and Binding Preferences
1,2-Ethanedithiol exhibits strong preference for soft metal centers according to Pearson's hard-soft acid-base theory, forming particularly stable complexes with late transition metals such as palladium, platinum, gold, and mercury [12] [13]. The sulfur donor atoms possess two lone pairs of electrons in hybrid orbitals, enabling both σ-donation and π-backbonding interactions with appropriate metal centers [12].
Iron complexes with 1,2-ethanedithiol demonstrate remarkable stability and versatility in coordination chemistry. The reaction of triiron dodecacarbonyl with 1,2-ethanedithiol produces diiron ethanedithiolate hexacarbonyl according to the stoichiometric relationship: Fe₃(CO)₁₂ + C₂H₄(SH)₂ → Fe₂(S₂C₂H₄)(CO)₆ + H₂ + Fe(CO)₅ + CO [11]. This transformation illustrates the ability of the dithiol to bridge multiple metal centers while maintaining the integrity of the five-membered chelate ring.
Nickel, palladium, and platinum complexes with 1,2-ethanedithiol exhibit square planar coordination geometries that are characteristic of d⁸ metal centers [14]. These complexes demonstrate exceptional stability in both solid state and solution, making them valuable models for understanding metal-sulfur interactions in biological systems and heterogeneous catalysis [15].
Thermodynamic Stability and Chelate Effects
The formation of five-membered chelate rings with 1,2-ethanedithiol provides significant thermodynamic stabilization through the chelate effect. This entropic advantage, combined with the strong metal-sulfur bond formation, results in formation constants that are typically several orders of magnitude higher than those observed for monodentate thiol ligands [16] [13].
Complexation studies with various metal ions reveal distinct binding preferences based on metal hardness and coordination geometry requirements. Mercury(II) forms exceptionally stable linear complexes with 1,2-ethanedithiol, reflecting the strong affinity between soft mercury centers and sulfur donors [13]. These interactions are particularly relevant in the context of heavy metal chelation therapy, where 1,2-ethanedithiol derivatives serve as antidotes for mercury poisoning [16].
Cadmium(II) complexes typically adopt tetrahedral or octahedral coordination geometries depending on the metal-to-ligand ratio and presence of additional ligands [13]. The soft acid character of cadmium results in strong binding to the dithiol, making these complexes valuable for heavy metal detection and remediation applications [13].
Redox Properties and Electron Transfer
Many metal complexes of 1,2-ethanedithiol exhibit interesting redox properties that arise from the combination of metal-centered and ligand-centered electron transfer processes. Iron complexes are particularly notable in this regard, as they can undergo reversible oxidation-reduction cycles that involve both the metal center and the sulfur-containing ligand framework [15].
The electrochemical behavior of these complexes is influenced by several factors, including the oxidation state of the metal center, the coordination environment, and the presence of π-accepting or π-donating coligands. Cyclic voltammetry studies reveal that many complexes exhibit quasi-reversible or irreversible redox processes, reflecting the structural reorganization that accompanies electron transfer [15].
Biological and Catalytic Applications
Metal complexes of 1,2-ethanedithiol serve as valuable models for understanding the active sites of metalloproteins and metalloenzymes that contain metal-sulfur clusters. Iron-sulfur clusters, in particular, are ubiquitous in biological electron transfer processes, and synthetic analogues provide insights into their electronic structure and reactivity [15].
Catalytic applications of these metal complexes span diverse areas of synthetic chemistry, including hydrogenation, oxidation, and C-C bond forming reactions. The unique electronic properties imparted by the dithiol ligand can enhance catalytic activity and selectivity compared to complexes with other donor ligands [17].
The electrochemical oxidation of 1,2-ethanedithiol at electrode surfaces represents a complex multi-electron process that involves the sequential removal of electrons from the sulfur centers, leading to the formation of disulfide bonds and ultimately polymeric materials [18] [19]. This transformation occurs through well-defined mechanistic pathways that can be controlled by careful selection of electrochemical parameters and reaction conditions.
Primary Oxidation Mechanisms
The electrochemical oxidation of 1,2-ethanedithiol typically occurs in two distinct stages. The initial oxidation step involves the removal of electrons from the sulfur atoms to generate thiyl radicals, which rapidly undergo coupling reactions to form disulfide linkages [18]. The standard oxidation potential for this transformation ranges from +0.8 to +1.2 V versus the standard calomel electrode, depending on the electrolyte composition and pH conditions [19].
The first electron transfer step can be represented as:
R-SH → R-S- + H⁺ + e⁻
This is followed by rapid radical coupling to form the disulfide bond:
2 R-S- → R-S-S-R
The overall two-electron oxidation process converts the dithiol to the corresponding disulfide with concurrent proton release [19]. Under controlled conditions, this process can be directed toward the formation of specific oligomeric or polymeric products.
Electrode Surface Effects
The nature of the electrode surface significantly influences both the oxidation mechanism and product distribution in 1,2-ethanedithiol electrochemistry. Platinum electrodes have been extensively studied and demonstrate excellent catalytic activity for the oxidation process [18] [19]. The high overpotential for hydrogen evolution on platinum allows for selective oxidation of the thiol groups without significant interference from solvent decomposition.
Surface adsorption phenomena play a crucial role in determining the reaction pathway and product selectivity. 1,2-Ethanedithiol can adsorb on electrode surfaces through both sulfur atoms, creating a bridging coordination mode that influences the subsequent oxidation behavior [18]. This adsorption can lead to the formation of organized molecular layers that template the growth of polymeric films.
Studies using atomic force microscopy and other surface characterization techniques have revealed that the electrochemical oxidation process involves the nucleation and growth of polymer domains on the electrode surface [20]. The morphology and properties of these domains depend critically on the applied potential, current density, and electrolyte composition.
Solvent and Electrolyte Effects
The choice of solvent and supporting electrolyte significantly impacts the electrochemical oxidation mechanism and product distribution. Acetonitrile has emerged as the preferred solvent for many applications due to its wide electrochemical window, good conductivity when combined with appropriate supporting electrolytes, and chemical inertness toward the oxidation products [18] [19].
Tetrabutylammonium hexafluorophosphate serves as an effective supporting electrolyte, providing adequate ionic conductivity while maintaining chemical stability under the oxidation conditions [19]. The concentration of supporting electrolyte influences both the ohmic resistance of the solution and the double-layer structure at the electrode interface, thereby affecting the kinetics of the electron transfer process.
Aqueous electrolyte systems have also been investigated, particularly for applications requiring biocompatibility or environmental considerations [21]. However, the narrower potential window of aqueous systems and the potential for competing hydrogen evolution reactions limit their applicability for certain synthetic transformations.
The electrochemical polymerization of 1,2-ethanedithiol to form polyethylenedisulfide represents a unique approach to synthesizing disulfide-containing polymers with controlled molecular weight and architecture [19] [22]. This process involves the step-growth coupling of monomeric units through electrochemically generated reactive intermediates.
Polymerization Mechanism
The polymerization pathway begins with the electrochemical generation of thiyl radicals from 1,2-ethanedithiol monomers. These radicals undergo rapid coupling reactions to form disulfide linkages, creating dimeric, oligomeric, and ultimately polymeric products [19]. The molecular weight of the resulting polymer depends on several factors, including monomer concentration, applied potential, current density, temperature, and reaction time.
The step-growth nature of the polymerization process means that molecular weight increases gradually throughout the reaction, with the formation of cycles and branched structures possible under certain conditions [23]. Control over the polymerization process can be achieved by careful manipulation of the electrochemical parameters and reaction environment.
Polymer Characterization and Properties
Spectroscopic characterization of electrochemically synthesized polyethylenedisulfide reveals the presence of characteristic disulfide linkages and confirms the successful polymerization of the dithiol monomers [19]. Infrared spectroscopy shows the disappearance of S-H stretching vibrations and the appearance of S-S stretching modes, providing direct evidence for disulfide bond formation.
The molecular weight of the resulting polymers can be controlled by varying the electrochemical conditions. Optimal polymerization typically occurs at current densities of approximately 0.4 mA/cm², temperatures around 15°C, and reaction times of 8 minutes [24]. Under these conditions, uniform polymer films with good adhesion to the electrode surface can be obtained.
Applications and Functional Properties
Electrochemically synthesized polyethylenedisulfide exhibits several unique properties that make it valuable for specialized applications. The presence of disulfide linkages in the polymer backbone imparts redox-responsive behavior, allowing for controlled degradation in reducing environments [25] [26]. This property is particularly valuable for applications in drug delivery, where polymer degradation can be triggered by the reducing environment within cells.
The polymer films demonstrate good adhesion to electrode surfaces and can serve as protective coatings or functional interfaces in electrochemical devices [27]. The electrical properties of the polymer can be modified by doping or incorporation of conductive additives, expanding its potential applications in electronic and electrochemical systems.
Recent Advances and Innovations
Recent research has explored advanced polymerization strategies that combine electrochemical initiation with other polymerization mechanisms. For example, the use of organocatalysts can dramatically accelerate the polymerization process, reducing reaction times from hours to minutes while maintaining control over molecular weight and polydispersity [23].
Streaming potential-driven bipolar electrochemistry represents an emerging approach for electrochemical polymerization without external power sources [28]. This methodology harnesses the natural potential differences generated by flowing electrolytes to drive electrochemical reactions, offering new possibilities for sustainable polymer synthesis.
The development of inverse vulcanization techniques has also expanded the scope of sulfur-containing polymer synthesis, enabling the incorporation of high sulfur content while maintaining processability and stability [29]. These approaches complement traditional electrochemical methods and provide additional tools for tailoring polymer properties for specific applications.
Flammable;Acute Toxic;Irritant